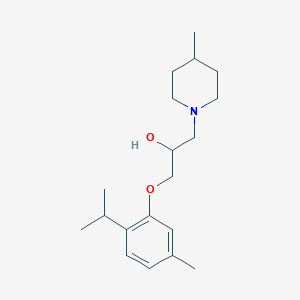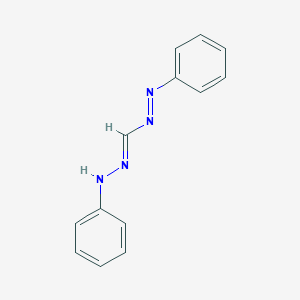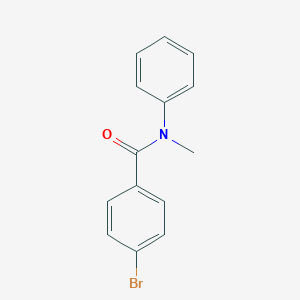![molecular formula C14H18ClNO3 B262516 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)
5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid, also known as fenofibrate, is a synthetic lipid-lowering agent that is widely used to treat hyperlipidemia and dyslipidemia. Fenofibrate belongs to the class of drugs known as fibrates, which are known to reduce triglycerides and increase high-density lipoprotein (HDL) cholesterol levels.
作用機序
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation, resulting in decreased triglyceride levels and increased HDL cholesterol levels. Fenofibrate also has anti-inflammatory and antioxidant effects, which contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Fenofibrate has been shown to decrease triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. Fenofibrate also improves insulin sensitivity, reduces inflammation, and decreases oxidative stress. Fenofibrate has been shown to have a good safety profile, with few adverse effects reported in clinical trials.
実験室実験の利点と制限
Fenofibrate is a widely used drug, with a well-established safety profile, making it an ideal candidate for laboratory experiments. However, 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid has a short half-life and is rapidly metabolized in the liver, which can limit its effectiveness in some experiments. In addition, this compound can interact with other drugs, which can complicate experimental design.
将来の方向性
There are several areas of research that could benefit from further investigation into 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid. These include the potential use of this compound in treating other diseases such as diabetic retinopathy, non-alcoholic fatty liver disease, and atherosclerosis. Further research is also needed to determine the optimal dosing and duration of treatment with this compound. In addition, the potential interaction of this compound with other drugs needs to be further explored. Finally, the development of new formulations of this compound with improved pharmacokinetic properties could enhance its therapeutic potential.
合成法
The synthesis of 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid involves the reaction of 2-(4-chlorophenyl)ethylamine with 3-methyl-5-oxoheptanoic acid in the presence of a catalyst. The reaction yields this compound as a white crystalline solid, which can be further purified using recrystallization.
科学的研究の応用
Fenofibrate has been extensively studied for its therapeutic potential in treating hyperlipidemia and dyslipidemia. In addition, 5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid has been shown to have beneficial effects on glucose metabolism, insulin resistance, inflammation, and oxidative stress. Fenofibrate has also been studied for its potential in treating other diseases such as diabetic retinopathy, non-alcoholic fatty liver disease, and atherosclerosis.
特性
分子式 |
C14H18ClNO3 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC名 |
5-[2-(4-chlorophenyl)ethylamino]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18ClNO3/c1-10(9-14(18)19)8-13(17)16-7-6-11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,17)(H,18,19) |
InChIキー |
BJRQSWJMVBAJMZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NCCC1=CC=C(C=C1)Cl)CC(=O)O |
正規SMILES |
CC(CC(=O)NCCC1=CC=C(C=C1)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)
![5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262434.png)
![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)

![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)


![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B262459.png)
